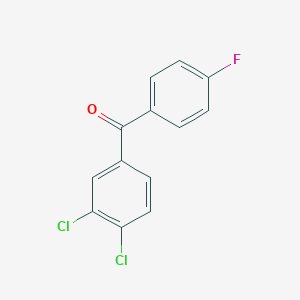

3,4-Dichloro-4'-fluorobenzophenone

Overview

Description

3,4-Dichloro-4’-fluorobenzophenone is a chemical compound with the molecular formula C13H7Cl2FO. It has a molecular weight of 269.1 . The IUPAC name for this compound is (3-chloro-4-fluorophenyl)(4-chlorophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-4’-fluorobenzophenone consists of 13 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 1 oxygen atom . It contains a total of 25 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .

Scientific Research Applications

1. Polymer Synthesis and Applications

3,4-Dichloro-4'-fluorobenzophenone has been utilized in the synthesis of multiblock copolymers for proton exchange membranes. These copolymers exhibit properties like flexibility and transparency, contrasting with the rigidity of high molecular weight homopolymers, and are tested for water absorption and proton conductivity (Ghassemi et al., 2004).

2. Synthesis of Biologically Active Molecules

This compound plays a role in synthesizing new molecules with potential biological activity. It has been used in the synthesis of fluorine-containing thiadiazolotriazinones, which showed promising antibacterial activities in specific concentrations (Holla et al., 2003).

3. Quantum Chemical Studies

In quantum chemical studies, this compound is used to synthesize compounds for structural analysis and investigation of chemical reactivity. These compounds are studied using spectroscopy and computational calculations, contributing to a better understanding of their molecular electrostatic potential and reactivity (Satheeshkumar et al., 2017).

4. Environmental Studies

This compound assists in environmental studies, particularly in the anaerobic transformation of compounds. Research using its fluorinated analogues has provided insights into the transformation processes of certain organic compounds in environmental systems (Genthner et al., 1989).

5. Development of Fluorescent Sensors

It has also been used in developing fluorescent sensors. For example, a chemosensor using a similar compound selectively and sensitively detected Al3+ ions, demonstrating potential for bio-imaging applications (Ye et al., 2014).

6. Vibrational Spectroscopy and Thermodynamics

Studies involving vibrational spectroscopy and thermodynamics have used this compound. Research in this area focuses on determining the molecular geometries, vibrational frequencies, and thermodynamic properties of related compounds (Chaitanya et al., 2011).

7. Photoelectrochemical Studies

The compound has also been included in photoelectrochemical studies, examining reactions like the reduction of benzophenone and halobenzophenones. These studies contribute to understanding dual photo- and electro-chemical activation processes (Leslie et al., 1997).

8. PET Imaging Studies

In the field of positron emission tomography (PET) imaging, derivatives of this compound have been synthesized for mapping specific enzymes in vivo, offering insights into biochemical processes in the body (Ding et al., 1997).

9. Polymer Chemistry

The compound is also significant in polymer chemistry, contributing to the synthesis of new polymer materials with specific properties, like high thermal stability and solubility, for potential applications in engineering and membrane materials (Xiao et al., 2003).

properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEONTTCZHDFDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461702 | |

| Record name | 3,4-DICHLORO-4'-FLUOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157428-51-8 | |

| Record name | 3,4-DICHLORO-4'-FLUOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)

![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)